Taxifolin 7-glucoside

Vue d'ensemble

Description

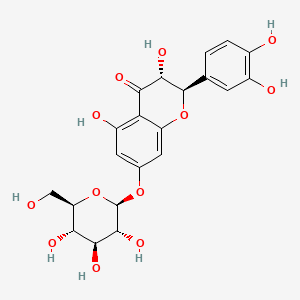

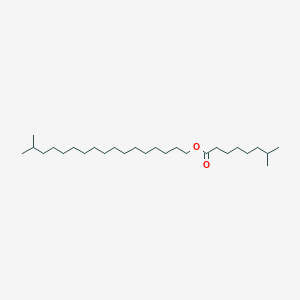

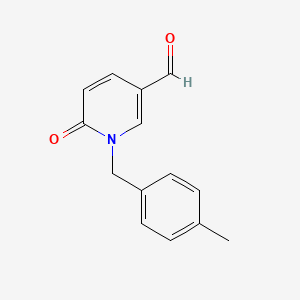

Taxifolin 7-O-β-D-glucoside is a flavonoid mainly found in the endosperm and is involved in defense against pathogens and UV damage . It is one of the main metabolites at the seed germination stage in Scutellaria baicalensis .

Molecular Structure Analysis

Taxifolin 7-glucoside has a molecular formula of C21H22O12 and an average mass of 466.392 Da . It has 7 defined stereocenters .Chemical Reactions Analysis

Taxifolin has been found to inhibit the aggregation of amyloid fibrils . It also has the ability to regulate the expression of inflammatory cytokine genes, which is associated with the phosphorylation of IκB/STAT3 protein .Physical And Chemical Properties Analysis

Taxifolin 7-glucoside is a solid substance that is soluble in DMSO up to 90 mg/mL . It has a density of 1.7±0.1 g/cm3 and a boiling point of 891.2±65.0 °C at 760 mmHg .Applications De Recherche Scientifique

-

Therapeutic Potentials of Taxifolin

- Field : Pharmacology

- Application : Taxifolin is a flavonoid compound with a broad range of health-promoting effects. It is a powerful antioxidant with excellent antioxidant, anti-inflammatory, anti-microbial, and other pharmacological activities .

- Methods : Taxifolin is often found in foods such as onions and olive oil, and is also used in commercial preparations . It is rarely used singly, but is often used in preparations such as silymarin (Legalon™) along with silybin A, silybin B, isosilybin A, etc .

- Results : This review focuses on the breakthroughs in taxifolin for the treatment of diseases from 2019 to 2022 according to various systems of the human body, such as the nervous system, immune system, and digestive system .

-

Repigmentation Strategy of Grey Hair Follicles

- Field : Dermatology

- Application : The active ingredient developed in this study targets oxidative stress and stem cells protection for global repigmentation of grey hair follicles .

- Methods : A proteomic study on skin scalp explants was performed to identify the dysregulated biological pathways related to canities. The active ingredient was tested on these biological pathways .

- Results : After 4 months, a clinical study evidenced reduction in the proportion of grey hair and in the number of grey hairs/cm2 relative to Day 0 .

-

Seed Germination in Scutellaria baicalensis

- Field : Botany

- Application : Taxifolin 7-O-β-D-glucoside is one of the main metabolites at the seed germination stage in Scutellaria baicalensis .

- Methods : Taxifolin 7-O-β-D-glucoside, a flavonoid, mainly exists in the episperm .

- Results : It participates in defending against pathogens and UV-damage .

-

Pharmaceuticals, Cosmetics, and Health Products

- Field : Pharmacology and Cosmetology

- Application : Taxifolin 7-O-glucoside is widely used in research in the fields of pharmaceuticals, cosmetics, and health products .

- Methods : The specific methods of application or experimental procedures are not specified in the available resources .

- Results : The specific results or outcomes obtained are not specified in the available resources .

-

Inhibition of Fatty Acid Synthase in Cancer Cells

- Field : Oncology

- Application : Taxifolin is able to prevent the growth and spread of cancer cells by inhibiting the fatty acid synthase .

- Methods : The specific methods of application or experimental procedures are not specified in the available resources .

- Results : The specific results or outcomes obtained are not specified in the available resources .

-

Prevention of Chemoresistance

- Field : Pharmacology

- Application : Taxifolin stops the effects of overexpression of P-glycoprotein, which prevents the development of chemoresistance .

- Methods : Taxifolin does this via inhibition of rhodamine 123 and doxorubicin .

- Results : The specific results or outcomes obtained are not specified in the available resources .

Orientations Futures

Taxifolin has shown potential in the treatment of diseases across various systems of the human body, such as the nervous system, immune system, and digestive system . It has also shown potential as a multitargeted therapy for cervical cancer . Further experimental studies are necessary to validate these findings .

Propriétés

IUPAC Name |

(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O12/c22-6-13-15(26)17(28)19(30)21(33-13)31-8-4-11(25)14-12(5-8)32-20(18(29)16(14)27)7-1-2-9(23)10(24)3-7/h1-5,13,15,17-26,28-30H,6H2/t13-,15-,17+,18+,19-,20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJAHHJOBSKZTFE-JUIPTLLLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2C(C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70162220 | |

| Record name | Taxifolin 7-glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70162220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Taxifolin 7-glucoside | |

CAS RN |

14292-40-1 | |

| Record name | Taxifolin 7-glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014292401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Taxifolin 7-glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70162220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TAXIFOLIN 7-GLUCOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/743G7JDN9T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[({5-[(Dimethylamino)carbonyl]-1,2,4-oxadiazol-3-yl}methyl)thio]acetic acid](/img/structure/B1649234.png)

![5-Nitro-2-[4-(trifluoromethyl)piperidino]benzenecarbaldehyde](/img/structure/B1649250.png)

![6-Chloro-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1649253.png)

![cis-3-[2-(3-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1649266.png)